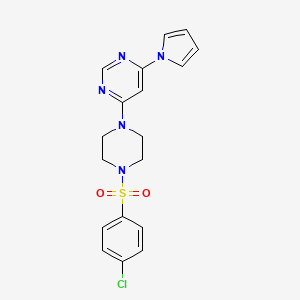

4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This pyrimidine derivative has been shown to exhibit promising pharmacological properties, making it a promising candidate for further research.

科学的研究の応用

Arylpiperazine Derivatives Metabolism and Disposition

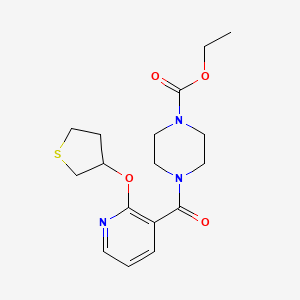

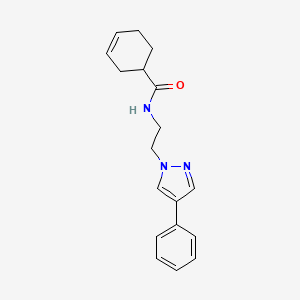

Arylpiperazine derivatives, including compounds related to the chemical structure of interest, have been studied for their metabolism and disposition. These compounds, utilized in clinical applications mainly for the treatment of depression, psychosis, or anxiety, undergo extensive pre-systemic and systemic metabolism. The metabolism involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. These metabolites distribute extensively in tissues, including the brain, and are primarily biotransformed by CYP2D6-dependent oxidation. This study suggests a significant interest in understanding the metabolic pathways and therapeutic potentials of such derivatives (Caccia, 2007).

Synthesis of N-heterocycles via Sulfinimines

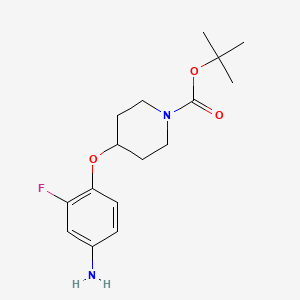

The synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, representing the structural motif of many natural products and therapeutically applicable compounds, has been explored through tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis. This method provides general access to a wide range of compounds, showcasing the chemical versatility and potential pharmaceutical applications of such structures (Philip et al., 2020).

Dipeptidyl Peptidase IV Inhibitors

Research on dipeptidyl peptidase IV inhibitors, a validated target for the treatment of type 2 diabetes mellitus, includes the development of compounds with pyrimidine structures. These inhibitors prevent the degradation of incretin molecules, promoting insulin secretion and offering a novel approach to diabetes treatment. The extensive patent review on these inhibitors highlights the ongoing research and potential therapeutic applications of pyrimidine derivatives in diabetes management (Mendieta, Tarragó, & Giralt, 2011).

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives have been recognized for their diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the substitution pattern on the piperazine nucleus significantly influence the medicinal potential of the resultant molecules. This patent review underscores the flexibility of the piperazine ring as a building block in drug discovery and the impact of substituent modifications on pharmacokinetic and pharmacodynamic factors (Rathi et al., 2016).

Biological Activities of Synthesized Phenothiazines

Recent studies on phenothiazines, including derivatives with pyrimidine structures, have shown significant antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from interactions with various biological systems, highlighting the therapeutic potential of phenothiazines in a wide range of diseases (Pluta, Morak-Młodawska, & Jeleń, 2011).

特性

IUPAC Name |

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2S/c19-15-3-5-16(6-4-15)27(25,26)24-11-9-23(10-12-24)18-13-17(20-14-21-18)22-7-1-2-8-22/h1-8,13-14H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUMTWMMLVEHNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2551874.png)

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2551881.png)

![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)

![5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2551887.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2551896.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2551897.png)